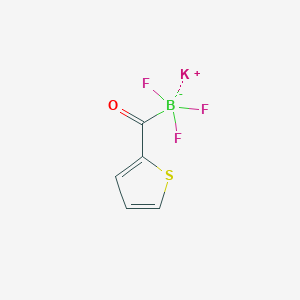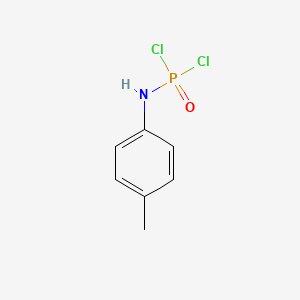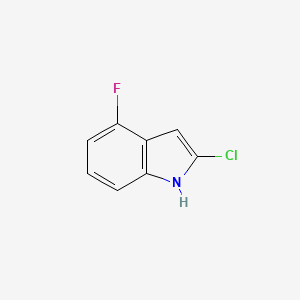
1,1-Difluoro-1-Nitro-2-Butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-1-Nitro-2-Butanone is an organic compound with the molecular formula C4H5F2NO3 It is characterized by the presence of both nitro and difluoro functional groups attached to a butanone backbone
Vorbereitungsmethoden
The synthesis of 1,1-Difluoro-1-Nitro-2-Butanone can be achieved through several synthetic routes. One common method involves the fluorination of 2-butanone derivatives. . The reaction conditions often require controlled temperatures and the presence of a suitable solvent to ensure high yields and purity of the final product.
Industrial production methods for this compound may involve large-scale fluorination processes, utilizing advanced fluorinating agents and optimized reaction conditions to achieve efficient and cost-effective synthesis.
Analyse Chemischer Reaktionen
1,1-Difluoro-1-Nitro-2-Butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield amines, while oxidation can produce carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-1-Nitro-2-Butanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic synthesis reactions.
Biology: The compound’s reactivity and functional groups allow it to be used in the study of enzyme mechanisms and protein interactions.
Medicine: Research into potential pharmaceutical applications of this compound includes its use as a precursor for the synthesis of biologically active compounds.
Industry: The compound is utilized in the development of new materials and chemical processes, particularly in the field of fluorine chemistry.
Wirkmechanismus
The mechanism of action of 1,1-Difluoro-1-Nitro-2-Butanone involves its interaction with molecular targets through its nitro and difluoro functional groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, which can alter the structure and function of target molecules. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1,1-Difluoro-1-Nitro-2-Butanone can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-Butanone: This compound has an additional fluorine atom, which can influence its reactivity and chemical properties.
2-Butanone, 1,1-Difluoro-1-Nitro-: A closely related compound with similar functional groups but different structural arrangements.
1,1-Difluoro-2-Nitroethane: Another compound with both nitro and difluoro groups, but with a shorter carbon chain.
Eigenschaften
Molekularformel |
C4H5F2NO3 |
|---|---|
Molekulargewicht |
153.08 g/mol |
IUPAC-Name |
1,1-difluoro-1-nitrobutan-2-one |
InChI |
InChI=1S/C4H5F2NO3/c1-2-3(8)4(5,6)7(9)10/h2H2,1H3 |
InChI-Schlüssel |
YYDVIEHBVHOMML-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C([N+](=O)[O-])(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B12837554.png)




![2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12837579.png)



![6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B12837625.png)
